![molecular formula C20H10Cl2F3N3O2 B2962908 3-Chloro-2-{2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]phenoxy}-5-(trifluoromethyl)pyridine CAS No. 303997-37-7](/img/structure/B2962908.png)
3-Chloro-2-{2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]phenoxy}-5-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2-{2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]phenoxy}-5-(trifluoromethyl)pyridine is a complex organic compound known for its distinctive structural characteristics and versatile chemical properties. This compound features a unique arrangement of a chlorinated phenyl ring, an oxadiazole moiety, and a pyridine core, making it a molecule of interest in various scientific disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-{2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]phenoxy}-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. A general approach includes:
Formation of the Oxadiazole Ring: : The 1,3,4-oxadiazole ring is often synthesized via the cyclization of hydrazides with carbon disulfide or other suitable reagents under reflux conditions.
Aromatic Substitution: : The chlorophenyl group is introduced through electrophilic aromatic substitution, ensuring regioselectivity.
Coupling Reaction: : The phenoxy linkage is formed using coupling reactions such as the Ullmann reaction or Buchwald-Hartwig amination.
Final Assembly: : The trifluoromethylated pyridine ring is incorporated through nucleophilic substitution or other suitable strategies.
Industrial Production Methods
In an industrial setting, the production methods might be scaled up using automated reactors and optimized for higher yield and purity. Methods such as continuous flow chemistry or microwave-assisted synthesis could be employed to improve efficiency and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, potentially altering the oxadiazole ring or the phenyl groups.
Reduction: : Reduction reactions may target the chlorinated phenyl groups or the pyridine ring.
Substitution: : Both electrophilic and nucleophilic substitution reactions are possible, depending on the reactive sites.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: : Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: : Bases like sodium hydride or potassium tert-butoxide, along with suitable electrophiles or nucleophiles.
Major Products
Oxidation: : Products might include oxidized oxadiazole derivatives or quinones.
Reduction: : Reduced derivatives such as amines or hydrogenated rings.
Substitution: : A variety of substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In the realm of chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its versatile reactive sites allow for a range of chemical transformations, making it valuable in organic synthesis.
Biology
In biological research, it might be employed as a probe or a scaffold for the development of biologically active molecules. Its unique structure could interact with various biological targets.
Medicine
Medicinally, derivatives of this compound might exhibit pharmacological activities such as anti-inflammatory, anti-cancer, or antimicrobial properties. Research often focuses on optimizing these activities through structural modifications.
Industry
Industrial applications could include its use in the development of advanced materials, coatings, or agrochemicals. Its chemical stability and reactivity are advantageous in these fields.
Mecanismo De Acción
The mechanism by which this compound exerts its effects depends on its specific application. For instance, in a medicinal context, it might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would vary, but could include inhibition of enzymes, receptor antagonism, or disruption of cellular pathways.
Comparación Con Compuestos Similares
Similar compounds to 3-Chloro-2-{2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]phenoxy}-5-(trifluoromethyl)pyridine include:
2-{2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]phenoxy}pyridine: : Lacks the trifluoromethyl group, leading to different chemical properties and applications.
3-Chloro-2-{2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenoxy}-5-(trifluoromethyl)pyridine:
2-{2-[5-Phenyl-1,3,4-oxadiazol-2-yl]phenoxy}-5-(trifluoromethyl)pyridine: : Lacks the chloro groups, resulting in different biological and chemical properties.
The uniqueness of this compound lies in its combination of a trifluoromethyl group, two chlorinated aromatic systems, and an oxadiazole ring, which impart distinctive chemical and biological properties, making it a versatile compound for various applications.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-5-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10Cl2F3N3O2/c21-13-7-5-11(6-8-13)17-27-28-18(30-17)14-3-1-2-4-16(14)29-19-15(22)9-12(10-26-19)20(23,24)25/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXAWVTSEVUXCSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=C(C=C3)Cl)OC4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10Cl2F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
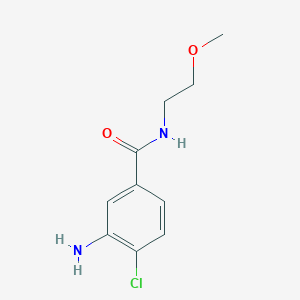
![2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2962830.png)

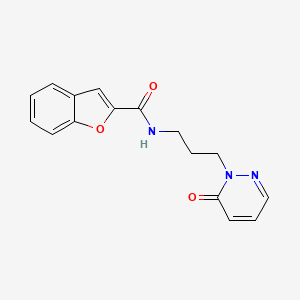
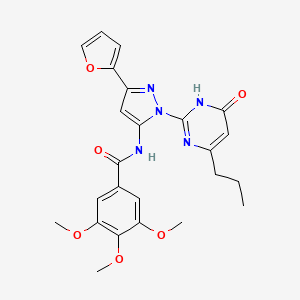


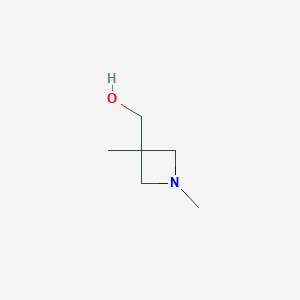

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2962841.png)


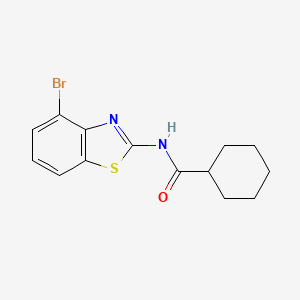
![4-{[(4-Methoxyphenyl)methyl]sulfanyl}-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2962847.png)
